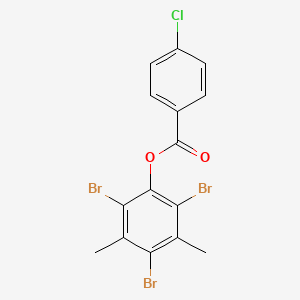

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate

Description

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate is a halogenated aromatic ester characterized by a brominated and methyl-substituted phenyl group linked via an ester bond to a 4-chlorobenzoyl moiety. The compound’s molecular weight, estimated at ~550 g/mol, reflects its dense halogenation, which likely enhances thermal stability and lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name |

(2,4,6-tribromo-3,5-dimethylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br3ClO2/c1-7-11(16)8(2)13(18)14(12(7)17)21-15(20)9-3-5-10(19)6-4-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPLJNHCVKVRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC(=O)C2=CC=C(C=C2)Cl)Br)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate typically involves the bromination of 3,5-dimethylphenyl compounds followed by esterification with 4-chlorobenzoic acid. The bromination reaction is usually carried out using bromine in the presence of a catalyst such as iron or aluminum chloride under acidic conditions . The esterification process involves the reaction of the brominated phenyl compound with 4-chlorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) .

Chemical Reactions Analysis

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms enhances its binding affinity to these targets, potentially leading to inhibitory or stimulatory effects . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other halogenated or substituted aromatic esters and phosphates. Below is a detailed analysis based on analogs identified in available datasets:

Table 1: Comparative Properties of 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate and Related Compounds

Key Findings from Comparative Analysis

However, its environmental persistence may raise regulatory concerns, unlike deuterated standards (e.g., Triphenyl phosphate-d₁₅), which are designed for trace analysis .

Cost and Availability :

- Halogenated compounds with high purity (e.g., 99%) are typically more expensive due to synthesis challenges. For example, deuterated derivatives like Triphenyl phosphate-d₁₅ cost 50,000 JPY for 20 mg, suggesting that the target compound (if synthesized) would command a premium price .

Functional Group Differences: Unlike phosphate esters (e.g., Tris(3,5-dimethylphenyl) phosphate), carboxylate esters like the target compound may exhibit lower hydrolytic stability but greater compatibility with non-polar matrices in polymer applications .

Biological Activity

2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate is a brominated compound with potential biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C14H10Br3ClO2

- Molecular Weight : 392.39 g/mol

- CAS Number : 195389-36-7

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways:

- Antimicrobial Activity : Initial studies indicate that the compound exhibits antimicrobial properties against various fungi and bacteria. The mechanism involves disruption of cell membrane integrity and interference with metabolic processes.

- Endocrine Disruption : Brominated compounds are known to act as endocrine disruptors. They may interfere with hormone signaling pathways by mimicking or blocking natural hormones.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in different cell lines. The cytotoxicity is often assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) which measures cell viability based on metabolic activity.

Toxicity Profile

Toxicological assessments reveal significant insights into the safety and environmental impact of this compound:

- Acute Toxicity : Studies indicate that exposure can lead to acute toxic effects in aquatic organisms such as zebrafish (Danio rerio), affecting reproductive health and development.

- Chronic Effects : Long-term exposure has been linked to adverse effects on growth and behavior in aquatic species.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of the compound against clinical isolates of filamentous fungi. Using microdilution methods, the Minimum Inhibitory Concentration (MIC) was determined for various strains. Results indicated that the compound exhibited varying degrees of antifungal activity, particularly against Aspergillus species.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus fumigatus | 15 |

| Fusarium solani | 30 |

| Scedosporium apiospermum | 10 |

Case Study 2: Endocrine Disruption

Research conducted on zebrafish exposed to the compound highlighted significant endocrine-disrupting effects. The study noted alterations in reproductive behaviors and hormonal levels after exposure to sub-lethal concentrations.

Case Study 3: Environmental Impact

A study on the degradation pathways of brominated compounds showed that this compound could undergo microbial degradation in wastewater treatment systems. This suggests potential for bioremediation applications but also raises concerns regarding the formation of toxic by-products.

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Tribromo-3,5-dimethylphenyl 4-chlorobenzenecarboxylate, and how can its purity be validated?

Methodological Answer: The synthesis typically involves esterification between 4-chlorobenzoyl chloride and 2,4,6-tribromo-3,5-dimethylphenol under anhydrous conditions. A Schotten-Baumann reaction using pyridine as a catalyst is commonly employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation should include:

- NMR Spectroscopy : To confirm substituent positions and ester bond formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency.

- HPLC : For quantifying residual reactants or byproducts.

Similar brominated esters (e.g., BTBPE) have been synthesized using analogous protocols .

Q. How can researchers assess the thermal stability of this compound under laboratory conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example:

- TGA : Heat at 10°C/min under nitrogen; monitor mass loss to identify decomposition thresholds.

- DSC : Detect phase transitions or exothermic decomposition events.

Comparative studies with structurally related brominated aryl esters (e.g., DPTE) suggest decomposition temperatures between 200–250°C, depending on substituent electronegativity .

Advanced Research Questions

Q. How do conflicting data on the environmental persistence of brominated aromatic esters impact experimental design for this compound?

Methodological Answer: Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) require controlled multi-condition assays:

- Hydrolysis : Test at pH 4, 7, and 9 (25–50°C) to mimic natural water bodies.

- Photolysis : Use UV-C lamps (254 nm) in aqueous/organic solvents; analyze intermediates via LC-HRMS.

- Microbial Degradation : Employ OECD 301B guidelines with activated sludge; track metabolites using isotopic labeling (e.g., deuterated analogs for pathway tracing) .

Prior studies on BTBPE highlight pH-dependent half-life variability, necessitating cross-validation .

Q. What computational strategies are effective for predicting the reactivity of brominated esters in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Aromatic Substitution (EAS) : Assess bromine vs. methyl group directing effects.

- Nucleophilic Attack : Simulate ester cleavage by alkoxides or amines.

Benchmark against experimental data for analogous compounds (e.g., tris(3,5-dimethylphenyl) phosphate derivatives) to refine predictive accuracy .

Q. How can researchers resolve contradictions in cytotoxicity data for brominated esters across cell lines?

Methodological Answer: Standardize assays using:

- Cell Line Panels : Include hepatic (HepG2), neuronal (SH-SY5Y), and primary cells.

- Dose-Response Curves : IC50 values with 95% confidence intervals.

- Mechanistic Probes : ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V/PI).

Discrepancies may arise from metabolic activation differences; compare with deuterated analogs to isolate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.